N-(4-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(4-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 4-ethoxyphenyl group at position 3 and a thioacetamide-linked 4-acetamidophenyl moiety at position 4. The ethoxy group (OCH₂CH₃) on the phenyl ring distinguishes it from analogs with electron-withdrawing substituents like chlorine .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3S/c1-3-32-19-10-4-16(5-11-19)23-27-26-20-12-13-22(28-29(20)23)33-14-21(31)25-18-8-6-17(7-9-18)24-15(2)30/h4-13H,3,14H2,1-2H3,(H,24,30)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWZASNRTRIWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 462.53 g/mol. The structure consists of an acetamidophenyl group linked to a triazolopyridazine moiety through a thioacetamide bond. The presence of the triazole and pyridazine rings suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to:
- Anticancer Activity : Compounds containing triazole derivatives have shown promising anticancer properties. For instance, related triazolethiones exhibit cytotoxic effects against various cancer cell lines, including breast and colon carcinoma cells .
- Antimicrobial Properties : The thioamide functional group is known for its antimicrobial activity. Studies have indicated that similar compounds can inhibit bacterial growth and possess antifungal properties .
Anticancer Activity
A study evaluating the anticancer properties of triazole derivatives found that certain compounds exhibited significant cytotoxicity against human cancer cell lines. For example, compounds derived from triazolethiones demonstrated IC50 values in the micromolar range against colon carcinoma HCT-116 cells (IC50 = 6.2 μM) and breast cancer T47D cells (IC50 = 27.3 μM) . This suggests that this compound may also exhibit similar effects.
Antimicrobial Activity
Research on related thioamide compounds indicates their effectiveness as antimicrobial agents. For instance, studies have reported that derivatives containing thioamide groups can inhibit the growth of various bacteria and fungi . This positions this compound as a candidate for further investigation in antimicrobial applications.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Substituent Variations
The closest analog is N-(4-acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide (CAS: 852373-36-5), which replaces the ethoxy group with a chlorine atom. Key differences include:
In contrast, the chloro group reduces electron density, favoring electrophilic interactions .
Bioactivity Implications : While neither compound’s activity data are explicitly reported, the chloro analog’s lower molecular weight (452.9 vs. ~479.5 g/mol) may improve membrane permeability, a critical factor in drug development.
Heterocyclic Core Modifications: Thiazole vs. Triazolo-Pyridazine
N-(4-Phenyl-2-thiazolyl)acetamide () shares a thioacetamide linkage but replaces the triazolo-pyridazine core with a thiazole ring. Key contrasts include:
Functional Impact : The triazolo-pyridazine core’s extended conjugation may enhance binding to aromatic pockets in biological targets (e.g., kinase ATP-binding sites), whereas thiazoles are more commonly used in fragment-based drug design due to their modularity .
Toxicity Considerations vs. Heterocyclic Amines
Heterocyclic amines (HCAs) like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) are carcinogenic compounds found in processed meats (). While the target compound shares a nitrogen-rich heterocycle, its synthetic origin and distinct substitution pattern (e.g., ethoxy, acetamide) likely mitigate genotoxicity risks associated with dietary HCAs. However, in-depth toxicological studies are required to confirm this hypothesis .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(4-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and how can they be methodologically addressed?
- Answer : The triazolo-pyridazine core requires regioselective cyclization, which is sensitive to reaction conditions (e.g., temperature, solvent polarity). A multi-step approach is recommended:
- Step 1 : Synthesize the pyridazine precursor via condensation of hydrazine derivatives with diketones .
- Step 2 : Introduce the 4-ethoxyphenyl group via Suzuki-Miyaura coupling to ensure regioselectivity .
- Step 3 : Thioacetamide linkage formation using a nucleophilic substitution reaction with activated thiols under inert atmosphere to avoid oxidation .
- Validation : Monitor intermediates via LC-MS and confirm regiochemistry using NOESY NMR .
Q. How should researchers characterize the compound’s physicochemical properties for reproducibility?
- Answer :
- Solubility : Perform shake-flask experiments in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use HPLC to quantify solubility limits .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC-UV analysis to identify degradation products .
- Crystallinity : Use powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to assess polymorphic forms .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Answer :
- Storage : Store at 2–8°C in amber glass vials to prevent photodegradation .
- Exposure Mitigation : Use fume hoods for synthesis steps involving volatile reagents (e.g., thiols). Follow hazard codes P201 and P210 for fire/explosion risks .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to EPA guidelines for acetamide derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological activity?
- Answer :
- Core Modifications : Systematically vary substituents on the triazolo-pyridazine (e.g., replace ethoxyphenyl with fluorophenyl) to assess impact on target binding .
- Thioether Linkage : Replace sulfur with sulfone or methylene groups to evaluate metabolic stability using microsomal assays .
- Data Analysis : Apply multivariate statistical models (e.g., PLS regression) to correlate structural descriptors with activity data from high-throughput screens .
Q. What computational strategies are effective in predicting binding interactions with kinase targets?
- Answer :
- Docking : Use AutoDock Vina with crystal structures of homologous kinases (e.g., JAK2 or CDK2) to identify putative binding pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the ligand-receptor complex .
- Free Energy Calculations : Apply MM-PBSA to rank binding affinities of derivatives .
Q. How can contradictory data on solubility and bioactivity be resolved in preclinical studies?
- Answer :
- Solubility Conflicts : Compare results across buffered vs. unbuffered systems. Use dynamic light scattering (DLS) to detect aggregation at high concentrations .
- Bioactivity Variability : Validate assays with orthogonal methods (e.g., SPR for binding affinity vs. cell-based viability assays). Check for off-target effects via kinome-wide profiling .
- Metadata Tracking : Implement electronic lab notebooks (ELNs) to document batch-to-batch variability in synthesis .
Q. What are the best practices for scaling up synthesis without compromising yield or purity?
- Answer :
- Flow Chemistry : Optimize continuous-flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation and reduce side reactions .
- Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/water + 0.1% TFA) for >98% purity .
- Process Analytics : Integrate PAT tools (e.g., in-line FTIR) for real-time monitoring of critical intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
